molecular formula C22H23NO4 B11819408 [1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentyl] formate

[1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentyl] formate

Cat. No.: B11819408
M. Wt: 365.4 g/mol
InChI Key: YEMISAMTUUFYAD-UHFFFAOYSA-N
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Description

[1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentyl] formate: is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino-methyl cyclopentyl formate structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentyl] formate typically involves multiple steps. One common method starts with the preparation of the Fmoc-protected amine. This is achieved by reacting 9H-fluorene with chloroformate to form the Fmoc-chloride, which is then reacted with an amine to yield the Fmoc-protected amine. The next step involves the formation of the cyclopentyl formate, which can be synthesized by esterification of cyclopentanol with formic acid. Finally, the Fmoc-protected amine is coupled with the cyclopentyl formate under appropriate conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl ring or the fluorenyl group.

    Reduction: Reduction reactions may target the formate ester group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: The primary product is the corresponding alcohol.

    Substitution: Substituted derivatives of the original compound.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, [1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentyl] formate is used as a building block for the synthesis of more complex molecules. Its Fmoc group is particularly useful for protecting amines during multi-step synthesis.

Biology: The compound can be used in peptide synthesis, where the Fmoc group protects the amino group during the formation of peptide bonds. This allows for the sequential addition of amino acids to build peptides and proteins.

Medicine: In medicinal chemistry, derivatives of this compound may be explored for their potential pharmacological activities. The structural features of the compound could be modified to develop new drugs with specific biological targets.

Industry: In the chemical industry, this compound may be used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of [1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentyl] formate depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions until it is selectively removed under mild conditions. The molecular targets and pathways involved would vary based on the specific context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: What sets [1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentyl] formate apart is its combination of the Fmoc protecting group with a cyclopentyl formate structure. This unique combination allows for specific applications in peptide synthesis and other areas where selective protection and deprotection of functional groups are crucial.

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

[1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentyl] formate

InChI

InChI=1S/C22H23NO4/c24-15-27-22(11-5-6-12-22)14-23-21(25)26-13-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2,(H,23,25)

InChI Key

YEMISAMTUUFYAD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC=O

Origin of Product

United States

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